molecular formula C19H18N2O2 B2410513 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-31-9

4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2410513
CAS No.: 898435-31-9
M. Wt: 306.365
InChI Key: QQRFDKCDOAIHBB-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a pyrroloquinoline structure, which is a type of heterocyclic compound that has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions of such compounds can vary widely depending on their specific structures and functional groups. They may undergo reactions typical of amides, such as hydrolysis, or reactions typical of heterocyclic compounds, such as electrophilic substitution .

Scientific Research Applications

Antibacterial Activity

A study on a related compound, pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showed promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the compound's effectiveness against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, indicating potential applications in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Chemical Synthesis and Reactivity

Another aspect of research involves the synthesis and structural characterization of compounds within the pyrrolo[3,2,1-ij]quinoline family. For instance, the reaction of anthranilamides with levulinic acids to synthesize tetrahydropyrrolo[2,1-b]quinazoline derivatives highlights the chemical reactivity and potential for creating diverse molecular architectures with various applications in materials science and drug development (M. Yamato & Y. Takeuchi, 1982).

Polymorphism and Crystal Structures

Research into polymorphic modifications of compounds closely related to 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has revealed insights into their crystal structures and properties. Such studies are crucial for understanding the material's physical and chemical properties, impacting its storage, stability, and formulation in pharmaceutical applications (S. Shishkina et al., 2018).

Future Directions

Future research on such compounds could involve further exploration of their synthesis, properties, and potential applications. This could include studies to optimize their synthesis, investigations of their physical and chemical properties, and testing of their biological activity .

Properties

IUPAC Name

4-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-2-4-13(5-3-12)19(23)20-16-10-14-6-7-17(22)21-9-8-15(11-16)18(14)21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFDKCDOAIHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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